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A detailed analysis for researchers and drug development professionals of the economic and
clinical data surrounding two leading radiotherapies for liver tumors.

The landscape of locoregional therapies for unresectable liver tumors is continually evolving,
with radionuclide-based treatments like transarterial radioembolization (TARE) offering a
promising therapeutic avenue. Among the available isotopes, Yttrium-90 (°°Y) has been the
established standard, while Holmium-166 (1°°*Ho) has emerged as a newer alternative with
distinct imaging capabilities. This guide provides a comparative analysis of the cost-
effectiveness, clinical efficacy, and procedural protocols of 15¢Ho versus °°Y radioembolization
to inform research, clinical trial design, and drug development.

While direct head-to-head cost-effectiveness studies comparing Holmium-166 and Yttrium-90
are limited, this analysis synthesizes available clinical and economic data to provide a
comprehensive overview. A systematic review of economic evaluations of °°Y for hepatocellular
carcinoma (HCC) noted a lack of economic studies focused on 6Ho.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cost-effectiveness and
clinical efficacy of Yttrium-90 radioembolization compared to other treatments, as direct
comparative economic data for Holmium-166 is not yet widely published. Clinical outcomes for
Holmium-166 are presented from recent studies to allow for an indirect comparison.

Table 1: Cost-Effectiveness of Yttrium-90 (°°Y) Radioembolization vs. Other Therapies

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1195350?utm_src=pdf-interest
https://www.benchchem.com/product/b1195350?utm_src=pdf-body
https://www.benchchem.com/product/b1195350?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250253/
https://www.benchchem.com/product/b1195350?utm_src=pdf-body
https://www.benchchem.com/product/b1195350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Incremental Cost-

Comparison Indication Effectiveness Ratio Key Findings
(ICER)
Combination therapy
was associated with
20Y + Chemotherapy Intrahepatic higher median survival

vs. Chemotherapy

alone

Cholangiocarcinoma
(IcC)

$50,058.65 per year
of life gained

(1043 days vs. 811
days) and was
deemed cost-

effective.[2]

90Y vs. Sorafenib

Hepatocellular
Carcinoma (HCC)

Sorafenib ICER:
$1,280,224/QALY

20Y was less costly
($58,397 vs. $78,859
for sorafenib) with a
minimal difference in
QALYs, making
sorafenib not cost-
effective in

comparison.[3]

Y vs. TACE (BCLC-
C)

Hepatocellular
Carcinoma (HCC)

$360 per month

For advanced (BCLC-
C) stage HCC, °°%Y
showed a survival
benefit over TACE (17
months vs. 13
months), justifying the
higher cost.[4][5]

90Y vs. Best

Supportive Care

Colorectal Cancer

Liver Metastases

€28,216 per QALY

gained

20Y provided a gain of
0.81 QALYs and was
considered cost-
effective in 57% of
cases at a willingness-
to-pay of
€30,000/QALY.[3]
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Note: TACE = Transarterial Chemoembolization; BCLC = Barcelona Clinic Liver Cancer

staging; QALY = Quality-Adjusted Life Year.

Table 2: Clinical Efficacy of Holmium-166 (*°°*Ho) and Yttrium-90 (°°Y) Radioembolization

Disease Control

Overall Survival

Isotope Indication
Rate (DCR) (0S)
] 3-month: 98%, 6-
Primary and
) 72% (overall); 93% month: 89%, 12-
166Ho Secondary Liver
(mRECIST) month: 74%, 30-
Tumors
month: 39%([6][7]
168y Hepatocellular 54% (mRECIST) at 3 Median OS: 14.9
0
Carcinoma (HCC) months months[8]
Median OS with
personalized
dosimetry in one study
Hepatocellular
20y ) - showed 16.6 months,
Carcinoma (HCC) ]
with a 12-month
survival rate of 60.5%.
[9]
Median OS of 1043
. days (with
Intrahepatic
) ] chemotherapy) vs.
o0y Cholangiocarcinoma -

(ICC)

811 days for

chemotherapy alone.

[2]

Note: mMRECIST = modified Response Evaluation Criteria in Solid Tumors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. The

following sections outline the typical experimental protocols for radioembolization procedures
with Holmium-166 and Yttrium-90.
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Holmium-166 (QuiremSpheres®) Radioembolization
Protocol

The administration of 1°¢Ho-microspheres involves a comprehensive planning and treatment
procedure that leverages the isotope's unique imaging properties.

o Patient Selection: Patients are typically selected based on unresectable liver-dominant
tumors, adequate liver function (Child-Pugh class A or B7), and a life expectancy of at least
12 weeks.[10][11]

e Pre-treatment Assessment (Work-up):
o Angiography: A diagnostic angiography is performed to map the hepatic arterial anatomy.

o Scout Dose: A low-activity "scout" dose of 18®Ho-microspheres (QuiremScout®) is
administered into the hepatic artery.[12][13] This allows for the assessment of extrahepatic
shunting, particularly to the lungs, and provides a more accurate prediction of the
therapeutic dose distribution compared to the traditional Technetium-99m
macroaggregated albumin (°*°*mTc-MAA) used in °°Y procedures.[6][13]

o Imaging: SPECT/CT imaging is performed after the scout dose to quantify the lung shunt
fraction and visualize the microsphere distribution.[10][14] MRI can also be used due to

the paramagnetic properties of Holmium.[6][15]
e Dosimetry Planning:

o Personalized, voxel-based dosimetry is often employed to calculate the required activity to
deliver a target absorbed dose to the tumor while sparing healthy liver tissue.[9] The goal
is often to deliver a tumor dose of >150 Gy while keeping the normal liver dose below 45-

60 Gy.[12]

o The activity of 1°¢Ho to be administered is calculated based on the desired dose to the

perfused liver volume.[14]

e Therapeutic Administration:
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o The therapeutic dose of 1*¢Ho-microspheres (QuiremSpheres®) is administered via a
catheter selectively placed in the hepatic artery supplying the tumor(s).

o The administration can be performed in fractions, with intra-procedural MRI to verify
microsphere distribution and adjust the treatment plan if necessary.[11][15]

o Post-treatment Evaluation:

o Post-treatment SPECT/CT or MRI is performed to confirm the final microsphere
distribution and calculate the actual absorbed doses to the tumor and normal liver.[12][15]

o Follow-up imaging (CT or MRI) is conducted at subsequent intervals (e.g., 3 and 6
months) to assess tumor response.[10]

Yttrium-90 (TheraSphere®/SIR-Spheres®)
Radioembolization Protocol

The protocol for °°Y radioembolization is well-established and shares similarities with the 1*¢Ho
procedure, with key differences in the scout agent and dosimetry models.

 Patient Selection: Similar criteria to 1**Ho are used, focusing on patients with unresectable
primary or metastatic liver tumors and adequate organ function.

e Pre-treatment Assessment (Work-up):
o Angiography: Mapping of the hepatic vasculature is performed.

o 29mTc-MAA Scan: A scout dose of Technetium-99m macroaggregated albumin (°*°mTc-
MAA) is injected to simulate the distribution of the therapeutic microspheres and to
calculate the lung shunt fraction.

e Dosimetry Planning:

o Several dosimetry models are used for °°Y, including the Medical Internal Radiation Dose
(MIRD) single-compartment model and the partition model.[16]

o For TheraSphere® (glass microspheres), a mean absorbed dose of 80-150 Gy to the
target area is often recommended when using the MIRD model.[16] More recent
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recommendations advocate for personalized dosimetry with a target absorbed dose of >
205 Gy to the tumor where possible.[17]

o For SIR-Spheres® (resin microspheres), the Body Surface Area (BSA) method is a
commonly used dosimetry model.[18]

e Therapeutic Administration:

o The prescribed activity of °°Y-microspheres is administered through a catheter placed in
the hepatic artery.

e Post-treatment Evaluation:

o Post-treatment imaging, typically Bremsstrahlung SPECT/CT or PET/CT, is performed to
visualize the microsphere distribution.

o Tumor response is monitored with follow-up imaging at regular intervals.
Visualizations

Logical Flow of a Cost-Effectiveness Analysis in
Radioembolization
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Caption: Workflow of a cost-effectiveness analysis for radiotherapy.
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Caption: Simplified signaling pathway of cellular response to beta radiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9307549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11484995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11484995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7732571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7732571/
https://www.bostonscientific.com/en-US/medical-specialties/interventional-radiology/interventional-oncology/therasphere/dosage-and-administration.html
https://cris.unibo.it/bitstream/11585/648526/4/hep-01-265.pdf
https://www.benchchem.com/product/b1195350#cost-effectiveness-analysis-of-holmium-166-versus-other-radiotherapies
https://www.benchchem.com/product/b1195350#cost-effectiveness-analysis-of-holmium-166-versus-other-radiotherapies
https://www.benchchem.com/product/b1195350#cost-effectiveness-analysis-of-holmium-166-versus-other-radiotherapies
https://www.benchchem.com/product/b1195350#cost-effectiveness-analysis-of-holmium-166-versus-other-radiotherapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

